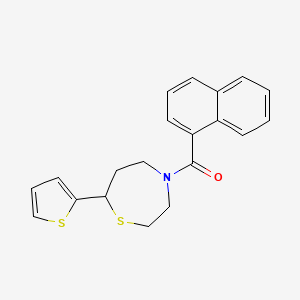![molecular formula C7H9N3OS B2605595 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol CAS No. 478080-55-6](/img/structure/B2605595.png)
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol is a chemical compound with the molecular formula C7H9N3OS It is characterized by a thiazole ring fused with a triazole ring, and an ethanol group attached to the 5-position of the triazole ring
準備方法
The synthesis of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole ring is then fused with a triazole ring. This can be done by reacting the thiazole derivative with hydrazine and an appropriate aldehyde or ketone.
Introduction of the Ethanol Group: Finally, the ethanol group is introduced at the 5-position of the triazole ring through a nucleophilic substitution reaction using an appropriate alcohol derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol can be compared with other similar compounds, such as:
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone: This compound has a ketone group instead of an ethanol group, which may result in different chemical reactivity and biological activity.
1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methanol: This compound has a methanol group instead of an ethanol group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazole and triazole rings with an ethanol group, making it a versatile compound for various applications.
特性
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-6(5(2)11)12-7-8-3-9-10(4)7/h3,5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFXYOOFTDQPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
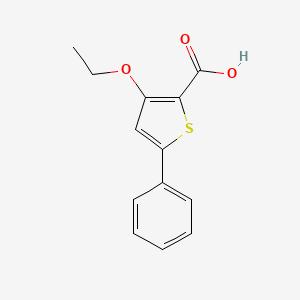
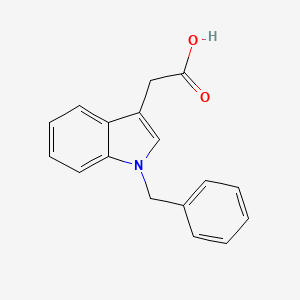
![N-(4-methoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2605519.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)
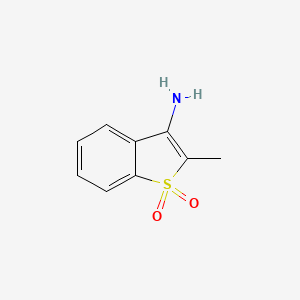
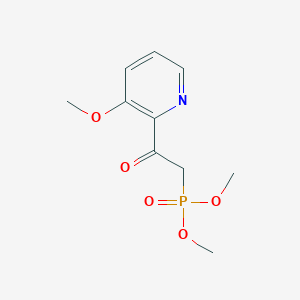
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
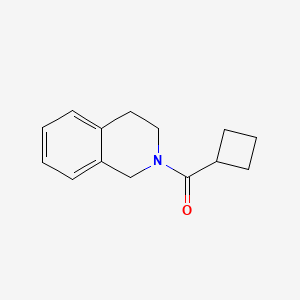

![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)
